

Investigating cross-resistance profiles between fluopyram and other agricultural fungicides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fluopyram*

Cat. No.: *B1672901*

[Get Quote](#)

Navigating Resistance: A Comparative Guide to Fluopyram's Cross-Resistance Profile

For researchers and professionals at the forefront of agricultural science and fungicide development, understanding the nuances of cross-resistance is critical for sustainable disease management. This guide provides an in-depth comparison of the cross-resistance profiles between **fluopyram**, a pyridinyl-ethyl-benzamide fungicide, and other key agricultural fungicides. By examining experimental data and underlying resistance mechanisms, this document serves as a vital resource for developing effective and durable disease control strategies.

Fluopyram is a potent succinate dehydrogenase inhibitor (SDHI), belonging to FRAC (Fungicide Resistance Action Committee) Group 7. It functions by targeting and inhibiting complex II of the mitochondrial respiratory chain in fungi, a crucial enzyme for cellular energy production.^{[1][2]} However, the emergence of resistance, primarily through mutations in the genes encoding the subunits of the succinate dehydrogenase (Sdh) enzyme, poses a significant challenge to its long-term efficacy. These mutations can also lead to cross-resistance, where resistance to one fungicide confers resistance to another, complicating control strategies.^{[3][4]}

Comparative Efficacy and Cross-Resistance Profiles

The cross-resistance patterns between **fluopyram** and other fungicides, particularly within the SDHI class, are complex and highly dependent on the specific mutation(s) present in the target pathogen.^{[3][5]} Quantitative data, primarily in the form of 50% effective concentration (EC50) values, are essential for dissecting these relationships. A higher EC50 value indicates lower sensitivity of the fungus to the fungicide.

Cross-Resistance with SDHI Fungicides

Studies have demonstrated varied cross-resistance patterns between **fluopyram** and other SDHIs such as boscalid, fluxapyroxad, and penthiopyrad across different fungal species and Sdh mutant genotypes.

Table 1: EC50 Values (µg/mL) of **Fluopyram** and Other SDHI Fungicides Against *Botrytis cinerea* Isolates with Different SdhB Genotypes

SdhB Genotype	Fluopyram	Boscalid	Fluxapyrox ad	Penthiopyrad	Reference
Wild Type (Sensitive)	0.03 - 0.29	< 1.0	< 0.1	< 0.1	[1][4]
H272R	0.05 - 0.35	> 100	0.1 - 1.0	1.0 - 10.0	[4]
H272Y	0.06 - 0.40	> 100	> 1.0	> 10.0	[4]
N230I	> 15	> 100	> 1.0	> 6.0	[4]
P225F	> 15	> 100	> 1.0	> 6.0	[3]
P225H	0.1 - 1.0	> 100	< 0.1	< 0.1	[3]

Table 2: EC50 Values (µg/mL) of **Fluopyram** and Other SDHI Fungicides Against *Alternaria alternata* Isolates with Different Sdh Genotypes

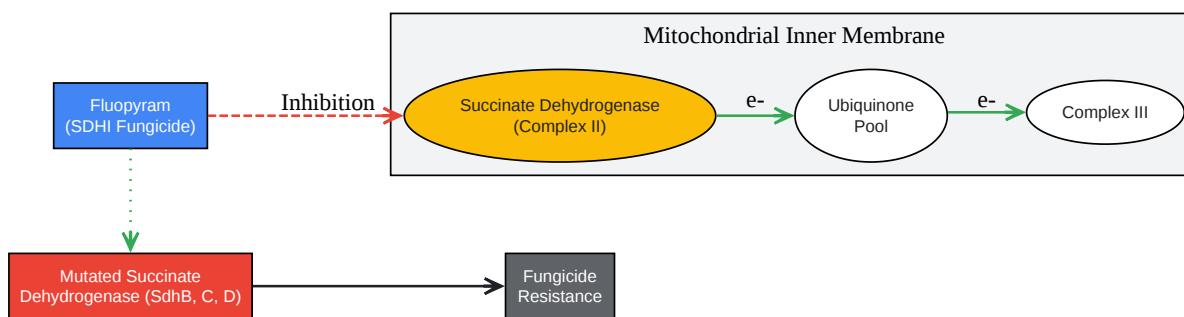
Sdh Genotype	Fluopyram	Boscalid	Fluxapyroxad	Penthiopyrad	Reference
Wild Type (Sensitive)	0.018 - 1.42	0.017 - 1.48	< 0.1	0.021 - 1.34	[6]
SdhB-H277Y/R	Sensitive	Highly Resistant	Reduced Sensitivity	Reduced Sensitivity	[5]
SdhC-H134R	Reduced Sensitivity	Resistant	Reduced Sensitivity	Not specified	[5][7]
SdhD-H133R	Reduced Sensitivity	Highly Resistant	Highly Resistant	Reduced Sensitivity	[5]

Table 3: EC50 Values (µg/mL) of **Fluopyram** and Boscalid Against *Podosphaera xanthii* Isolates with Different SdhC Genotypes

SdhC Genotype	Fluopyram	Boscalid	Reference
Wild Type (Sensitive)	< 0.1	< 0.1	[8]
A86V	Resistant	Sensitive	[8][9]
G151R	Sensitive	Resistant	[8]

Cross-Resistance with Non-SDHI Fungicides

Evidence suggests that cross-resistance between **fluopyram** and fungicides from other chemical groups, such as Demethylation Inhibitors (DMIs; FRAC Group 3) and Quinone outside Inhibitors (Qols; FRAC Group 11), is generally not observed when the resistance mechanism is target-site specific to the non-SDHI fungicide.[1][2] However, multi-drug resistance (MDR) conferred by non-target site mechanisms can lead to reduced sensitivity to a broader range of fungicides, including **fluopyram**.[10][11]


One study on *Fusarium graminearum* found no cross-resistance between **fluopyram** and the DMI fungicides epoxiconazole and metconazole, nor with the Qol fungicide phenamacril.[2] Similarly, a study on *Botrytis cinerea* found no correlation between sensitivity to **fluopyram** and sensitivity to the Qol fungicide pyraclostrobin.[1]

Mechanisms of Resistance

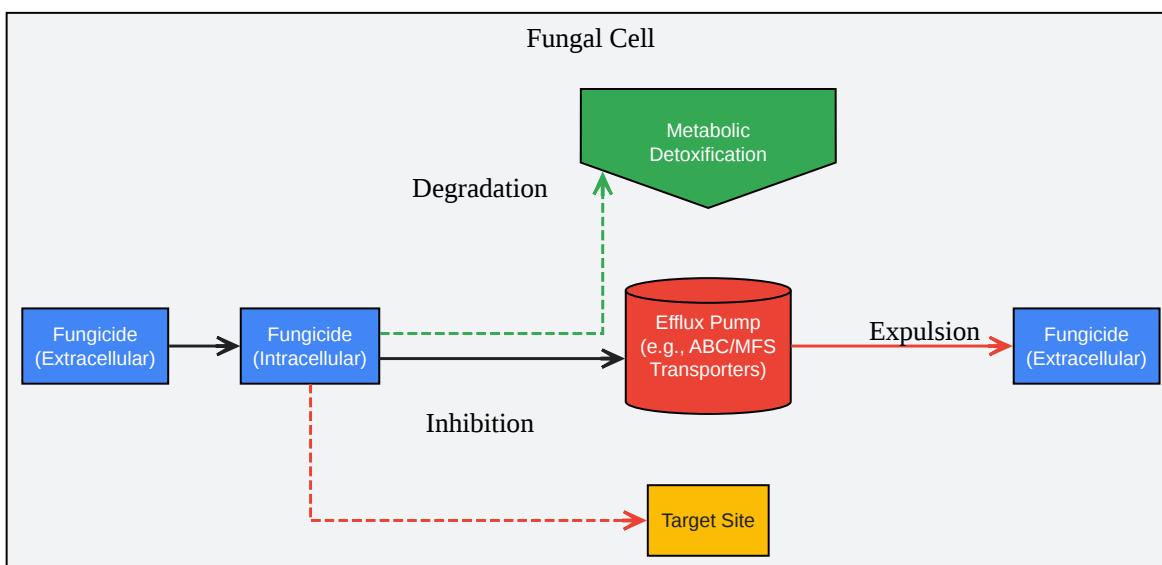
The primary mechanism of resistance to SDHI fungicides is alterations in the target enzyme, succinate dehydrogenase. However, other non-target site mechanisms can also contribute to reduced fungicide sensitivity.

Target Site Resistance

Point mutations in the SdhB, SdhC, and SdhD genes are the most common cause of resistance to SDHI fungicides. These mutations alter the amino acid sequence of the enzyme, reducing the binding affinity of the fungicide to its target site.^{[3][4][5]} The location and specific amino acid substitution determine the level of resistance and the cross-resistance pattern to different SDHI fungicides.

[Click to download full resolution via product page](#)

Target site resistance mechanism for **fluopyram**.


Non-Target Site Resistance

Non-target site resistance mechanisms can also contribute to reduced fungicide efficacy. These mechanisms are generally broader in their effect and can confer resistance to multiple classes of fungicides.

- **Efflux Pumps:** Overexpression of genes encoding ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump fungicides out of the fungal

cell, reducing their intracellular concentration and effectiveness.[12][13]

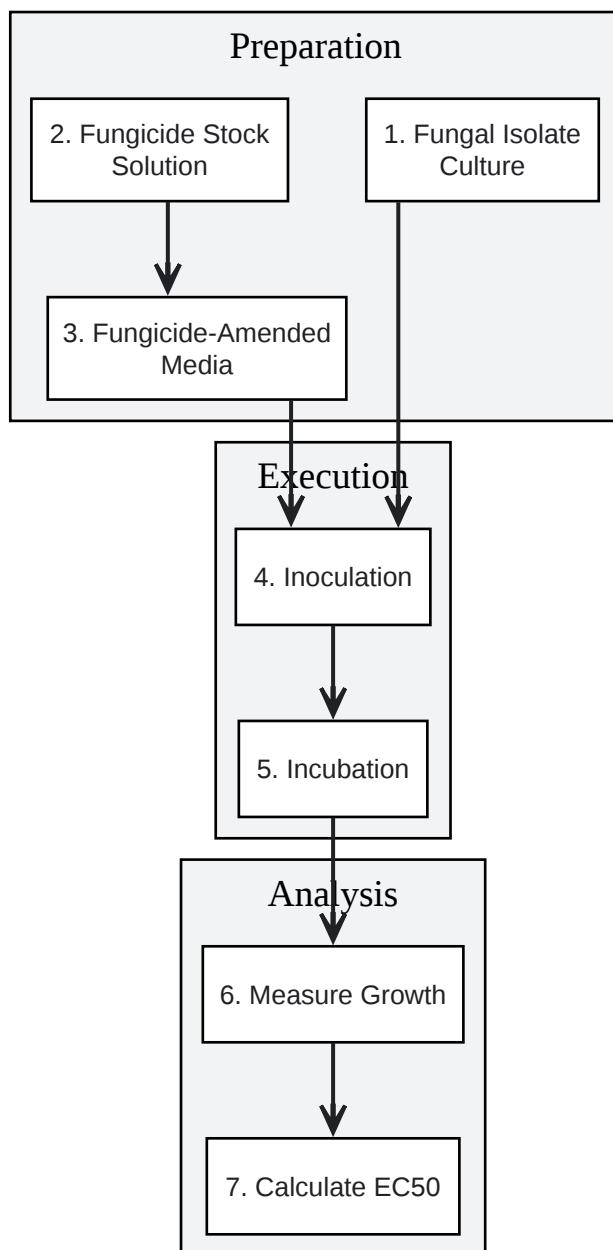
- Metabolic Detoxification: Fungi may evolve enhanced metabolic pathways to detoxify and degrade fungicides before they can reach their target site.
- Stress Response Pathways: Activation of cellular stress response pathways can help the fungus cope with the toxic effects of fungicides, contributing to tolerance.[12]

[Click to download full resolution via product page](#)

Non-target site resistance mechanisms.

Experimental Protocols

The determination of fungicide sensitivity and cross-resistance patterns relies on standardized experimental procedures. The following is a generalized protocol for the *in vitro* assessment of fungicide efficacy using a mycelial growth assay.


Protocol: Mycelial Growth Inhibition Assay for EC50 Determination

- Fungal Isolate Preparation:
 - Isolates of the target fungus (e.g., *Botrytis cinerea*) are cultured on a suitable medium, such as potato dextrose agar (PDA), at 20-25°C for 7-14 days.[14]
 - For pathogens like *B. cinerea*, single-spore isolation is often performed to ensure genetic purity.[15]
- Fungicide Stock and Working Solutions:
 - Technical-grade fungicides are dissolved in a suitable solvent, such as acetone or dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10,000 µg/mL).[16]
 - A series of working solutions are prepared by diluting the stock solution.
- Amended Media Preparation:
 - The appropriate growth medium (e.g., PDA or a specific medium to avoid interference, like yeast extract agar for SDHIs) is prepared and autoclaved.[16][17]
 - After cooling to approximately 50-55°C, the fungicide working solutions are added to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).
 - The amended media is then dispensed into sterile petri dishes.
- Inoculation and Incubation:
 - A mycelial plug (e.g., 5 mm in diameter) is taken from the actively growing edge of a fungal culture and placed in the center of each fungicide-amended plate.[14]
 - The plates are incubated at a controlled temperature (e.g., 20-25°C) in the dark for a specified period (e.g., 3-7 days), or until the mycelium on the control plate (no fungicide)

reaches a certain diameter.

- Data Collection and Analysis:

- The diameter of the fungal colony is measured in two perpendicular directions, and the average diameter is calculated.
- The percentage of mycelial growth inhibition is calculated relative to the growth on the control plate.
- The EC50 value is determined by regressing the percentage of inhibition against the logarithm of the fungicide concentration.[\[17\]](#)

[Click to download full resolution via product page](#)

Workflow for EC50 determination.

Conclusion

The cross-resistance profile of **fluopyram** is intricate and largely dictated by the specific genetic mutations within the target fungal population. While a high risk of cross-resistance exists with other SDHI fungicides, the pattern is not uniform, and **fluopyram** may remain

effective against certain Sdh mutants that are resistant to other SDHIs. Conversely, some mutations can confer broad resistance across the SDHI class. Cross-resistance with fungicides from different FRAC groups is less common and often linked to broader, non-target site resistance mechanisms. A thorough understanding of these resistance patterns, supported by robust experimental data, is paramount for the development of sustainable and effective fungicide resistance management programs. Continuous monitoring of pathogen populations and the elucidation of novel resistance mechanisms are essential to prolong the utility of **fluopyram** and other valuable agricultural fungicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Biological activity of the succinate dehydrogenase inhibitor fluopyram against *Botrytis cinerea* and fungal baseline sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Determination of the Sensitivity of *Fusarium graminearum* to Fungicide Fluopyram and Investigation of the Resistance Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in *Botrytis cinerea* and Development of Molecular Diagnostic Tools for SDHI Resistance Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Pentiopyrad in *Botrytis cinerea* from Commercial Strawberry Fields in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in *Alternaria alternata* Causing Alternaria Leaf Spot of Almond in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ndsu.edu [ndsu.edu]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Resistance to the SDHI Fungicides Boscalid and Fluopyram in *Podosphaera xanthii* Populations from Commercial Cucurbit Fields in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]

- 10. Resistance to Boscalid, Fluopyram and Fluxapyroxad in *Blumeriella jaapii* from Michigan (U.S.A.): Molecular Characterization and Assessment of Practical Resistance in Commercial Cherry Orchards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [endsdhi.com](#) [endsdhi.com]
- 12. Non-Target Site Mechanisms of Fungicide Resistance in Crop Pathogens: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Non-Target Site Mechanisms of Fungicide Resistance in Crop Pathogens: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of *Botrytis cinerea* and *Puccinia recondita* Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [apsjournals.apsnet.org](#) [apsjournals.apsnet.org]
- 16. [Frontiers](#) | Fungicide resistance in *Botrytis cinerea* and identification of *Botrytis* species associated with blueberry in Michigan [frontiersin.org]
- 17. [apsjournals.apsnet.org](#) [apsjournals.apsnet.org]
- To cite this document: BenchChem. [Investigating cross-resistance profiles between fluopyram and other agricultural fungicides]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672901#investigating-cross-resistance-profiles-between-fluopyram-and-other-agricultural-fungicides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com